molecular formula C17H21NO2S B2427488 N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide CAS No. 2034392-25-9

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide

Cat. No.: B2427488
CAS No.: 2034392-25-9
M. Wt: 303.42
InChI Key: CXNRNXUJHKNBGY-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, featuring a benzothiophene scaffold linked to an oxane (tetrahydropyran) carboxamide group. The 1-benzothiophene core is a privileged structure in drug discovery, known for its versatile biological activities and presence in compounds investigating various therapeutic pathways . Specifically, benzothiophene derivatives have been explored as inhibitors for targets like branched-chain alpha keto acid dehydrogenase kinase (BCKDK) for metabolic diseases such as diabetes and NASH , and as covalent inhibitors of the RhoA/ROCK pathway, demonstrating potent anti-proliferative, anti-migratory, and anti-invasive activity against cancer cell lines . Furthermore, structurally related carboxamide compounds have been extensively studied as negative allosteric modulators of GPCRs, including dopamine D2 receptors, indicating the potential of this chemotype for central nervous system research . The incorporation of the oxane (tetrahydropyran) ring can favorably influence the compound's physicochemical properties and conformation, potentially enhancing its selectivity and metabolic stability. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for comprehensive safety data before use.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12(18-17(19)13-6-8-20-9-7-13)10-14-11-21-16-5-3-2-4-15(14)16/h2-5,11-13H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNRNXUJHKNBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzo[b]thiophene derivative, followed by the introduction of the propan-2-yl group. The final step involves the formation of the tetrahydro-2H-pyran ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives and tetrahydro-2H-pyran carboxamides. Examples include:

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzothiophene moiety, which is known for its pharmacological properties. The structural formula is as follows:

C14H17NO2S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_2\text{S}

Research indicates that compounds containing the benzothiophene structure often interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The specific mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting Aurora kinases, which play a crucial role in cell division and proliferation. This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells .
  • Modulation of Enzyme Activity : The compound may also act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor evasion .

In Vitro Studies

Table 1 summarizes the biological activities reported for this compound and related compounds.

Activity Target IC50 (nM) Reference
Aurora Kinase InhibitionAurora A/B Kinases50
IDO InhibitionIndoleamine 2,3-Dioxygenase200
CytotoxicityHCT116 Cancer CellsIC50: 100

Case Studies

Several studies have highlighted the potential of benzothiophene derivatives in cancer therapy:

  • Aurora Kinase Inhibition : A study demonstrated that a related benzothiophene derivative inhibited Aurora kinases effectively, leading to reduced viability of HCT116 cells by blocking cytokinesis and inducing apoptosis .
  • IDO Inhibition : Another investigation focused on the modulation of IDO activity, revealing that the compound could enhance anti-tumor immunity by preventing tryptophan degradation, thereby supporting T-cell proliferation .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Toxicity studies are essential to determine safe dosage ranges for potential therapeutic applications.

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